molecular formula C10H14N2O B1372606 1-Methyl-1-[(4-methylphenyl)methyl]urea CAS No. 1042782-27-3

1-Methyl-1-[(4-methylphenyl)methyl]urea

Cat. No.: B1372606
CAS No.: 1042782-27-3
M. Wt: 178.23 g/mol
InChI Key: WXZOHNLFXJLNJV-UHFFFAOYSA-N
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Description

1-Methyl-1-[(4-methylphenyl)methyl]urea is a synthetic organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This urea derivative features a methyl group and a 4-methylbenzyl group attached to the nitrogen atoms of the urea core structure. The compound's SMILES notation is CC1=CC=C(C=C1)CN(C)C(=O)N , and its InChIKey is WXZOHNLFXJLNJV-UHFFFAOYSA-N . As a substituted urea, this compound belongs to a class of molecules known to serve as key intermediates and scaffolds in medicinal and agricultural chemistry . Urea derivatives are extensively investigated for their diverse biological activities, which can include antifungal and larvicidal properties, making them valuable for developing new agrochemicals . The structural motif of substituted ureas is also prevalent in drug discovery efforts, often explored for modulating various biological targets . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. It is not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-[(4-methylphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)7-12(2)10(11)13/h3-6H,7H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZOHNLFXJLNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Urea Derivatives Within Contemporary Organic and Medicinal Chemistry

The journey of urea (B33335) and its derivatives in science began with Friedrich Wöhler's synthesis of urea from inorganic precursors in 1828, an event that is widely considered the dawn of modern organic chemistry. nih.govwikipedia.org Since this landmark achievement, the field has evolved dramatically, with urea-containing compounds becoming central to drug development and medicinal chemistry. nih.govresearchgate.net These compounds are integral to a wide range of clinically approved therapies, including anticancer, antibacterial, anticonvulsive, and anti-HIV agents. nih.govresearchgate.net

Structural Significance of the Urea Moiety in Chemical Scaffolds for Diverse Applications

The urea (B33335) moiety—a carbonyl group flanked by two amino groups—possesses a unique set of structural and physicochemical properties that make it invaluable in molecular design. wikipedia.org Its structure is generally planar, a result of the delocalization of non-bonded electrons from the nitrogen atoms into the adjacent carbonyl group. nih.govyoutube.com This electronic configuration confers a degree of conformational rigidity. nih.gov

Perhaps the most critical feature of the urea group is its dual nature as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govresearchgate.net This allows it to form multiple, stable hydrogen bonds with proteins and other biological receptors, which is fundamental to molecular recognition and biological activity. nih.govnih.gov This robust hydrogen-bonding capability is a primary reason why the urea scaffold is present in numerous enzyme inhibitors, where it can mimic key interactions in the enzyme's active site. nih.govnih.gov The presence of the urea functionality also influences crucial physicochemical properties such as aqueous solubility and permeability, which are critical for a compound's pharmacokinetic profile. nih.govresearchgate.net This structural versatility has led to the inclusion of the urea moiety in a vast range of applications, from anticancer drugs to agrochemicals and resins. nih.govfrontiersin.org

Table 1: Key Structural and Physicochemical Features of the Urea Moiety

Feature Description Significance in Applications
Hydrogen Bonding Acts as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.govchemicalbook.com Enables strong and specific interactions with biological targets like enzymes and receptors, crucial for drug efficacy. nih.govnih.gov
Planarity The core urea structure is typically planar. nih.govyoutube.com Provides a rigid scaffold that can help in the precise positioning of other functional groups for optimal target binding. nih.gov
Polarity The presence of polar N-H and C=O bonds makes the moiety polar. chemicalbook.com Influences solubility in water and other polar solvents, which is a key factor in drug formulation and bioavailability. nih.govchemicalbook.com
Reactivity The amino and carbonyl groups are reactive sites for further chemical modification. chemicalbook.com Allows urea to be used as a versatile building block in the synthesis of more complex molecules. ontosight.ai
Conformational Restriction Electron delocalization imparts some double-bond character to the C-N bonds, restricting rotation. nih.gov Contributes to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for a target. nih.gov

Research Trajectories and Academic Imperatives for 1 Methyl 1 4 Methylphenyl Methyl Urea Studies

Historical and Evolving Synthetic Approaches to Urea Formation

Traditional syntheses of urea derivatives have historically relied on highly reactive and often hazardous reagents. researchgate.netrsc.org These foundational methods, while effective, have prompted the development of safer and more practical alternatives.

The reaction between an amine and an isocyanate is the most common and preferred method for synthesizing urea derivatives. researchgate.net This approach is characterized by its high efficiency and atom economy. The synthesis of unsymmetrical ureas is readily achieved by reacting an appropriate isocyanate with a primary or secondary amine. nih.gov For the specific synthesis of this compound, this would involve the reaction of N-methyl(4-methylphenyl)methanamine with an isocyanate-generating reagent or, more directly, the coupling of (4-methylphenyl)methyl isocyanate with methylamine (B109427). The high reactivity of the isocyanate group towards the nucleophilic amine ensures a rapid and often high-yielding reaction. researchgate.net

Historically, phosgene (B1210022) (COCl₂) was a key reagent for introducing the carbonyl group to form ureas, typically by reacting it with two equivalents of an amine. rsc.orgwikipedia.org However, the extreme toxicity and hazardous nature of gaseous phosgene have severely limited its use, especially in laboratory settings. researchgate.netnewdrugapprovals.org This has led to the development of safer, solid or liquid phosgene surrogates. rsc.org

Triphosgene, a stable crystalline solid, can be used as a direct substitute, generating phosgene in situ. newdrugapprovals.org Other reagents, such as carbonyldiimidazole (CDI), serve as effective carbonylating agents that react with amines to form ureas under milder and safer conditions. rsc.orgresearchgate.net These surrogates circumvent the need to handle highly toxic phosgene directly while still providing a reliable route to urea synthesis. researchgate.net

Table 1: Comparison of Phosgene and Common Surrogates

Reagent Formula Physical State Boiling Point Key Hazard
Phosgene COCl₂ Gas 8.3 °C Extremely toxic
Diphosgene CCl₃OCOCl Liquid 128 °C Toxic, corrosive
Triphosgene (CCl₃O)₂CO Solid 203-206 °C (decomposes) Toxic upon decomposition

Contemporary and Sustainable Synthetic Strategies for Unsymmetrical Urea Derivatives

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally friendly and sustainable. This has led to innovative strategies for synthesizing unsymmetrical ureas that avoid toxic reagents and minimize waste. researchgate.netacs.org

Transition-metal catalysis has provided powerful tools for forming the C–N bonds necessary for urea synthesis. Palladium-catalyzed cross-coupling reactions, for instance, have been developed to synthesize unsymmetrical N,N′-diaryl ureas. nih.gov These methods often involve the coupling of an aryl halide or triflate with a urea or a protected urea derivative, offering a general and efficient route to a wide array of analogues. nih.gov Other transition metals have also been employed; for example, iridium-catalyzed C-H amidation using carbamoyl (B1232498) azides has been shown to produce unsymmetrical ureas, and manganese complexes can catalyze the dehydrogenative coupling of amines and methanol (B129727) to form urea derivatives. acs.orgchemrxiv.org

Table 2: Examples of Transition-Metal Catalyzed Urea Syntheses

Metal Catalyst Reactants Key Features
Palladium (Pd) Aryl halides, Sodium cyanate (B1221674) One-pot synthesis of di- and tri-substituted ureas organic-chemistry.org
Copper (Cu) Acylazides, Secondary amines Synthesis of unsymmetrical ureas researchgate.net
Iridium (Ir) Carbamoyl azides, C-H bonds Direct C-H amidation to form ureas acs.org

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metals in oxidative transformations. acs.orgnih.gov Phenyliodine diacetate (PhI(OAc)₂) can mediate the synthesis of unsymmetrical ureas through the coupling of amides and amines. mdpi.comnih.gov This method avoids the need for metal catalysts and often proceeds under mild conditions. nih.gov The reaction mechanism typically involves a Hofmann rearrangement of a primary amide, induced by the hypervalent iodine reagent, to generate a reactive isocyanate intermediate in situ. rsc.org This isocyanate is then immediately trapped by a primary or secondary amine present in the reaction mixture to yield the final unsymmetrical urea product. mdpi.comrsc.org

In line with the principles of green chemistry, significant efforts have been made to develop sustainable methods for urea synthesis. One such approach is conducting reactions "on-water," where the reaction of isocyanates with amines is performed in an aqueous medium. organic-chemistry.org This method is not only environmentally friendly by avoiding volatile organic compounds (VOCs) but also simplifies product isolation, which often involves simple filtration. organic-chemistry.org

A particularly important green strategy is the utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 source. acs.org Metal-free methods have been developed where arylamines react with CO₂ to form a carbamic acid intermediate, which is then dehydrated to generate an isocyanate. acs.org This in-situ-generated isocyanate can be trapped by various amines to produce unsymmetrical ureas, completely avoiding the use of phosgene or its surrogates. researchgate.netacs.org More futuristic approaches even explore the direct electrochemical coupling of dinitrogen (N₂) and CO₂ in water to synthesize urea under ambient conditions, representing a potentially transformative route for sustainable chemical production. semanticscholar.org The broader concept of "green urea" involves using green hydrogen and captured CO₂ from non-fossil-fuel sources to make the entire production cycle sustainable. ureaknowhow.comresearchgate.net

An in-depth analysis of the synthetic strategies and functionalization of the chemical compound this compound and its analogues reveals sophisticated methodologies aimed at achieving molecular complexity and diversity. This article explores multicomponent and one-pot reaction sequences, the control of selectivity in urea synthesis, and strategic derivatization of the core scaffold.

Computational and Theoretical Investigations of 1 Methyl 1 4 Methylphenyl Methyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1-Methyl-1-[(4-methylphenyl)methyl]urea, these computational methods provide insights into its fundamental properties, which are challenging to determine through experimental means alone. Such studies on urea (B33335) derivatives are crucial for understanding their behavior in various chemical and biological systems. nih.gov

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. tandfonline.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. academicjournals.org This process involves finding the minimum energy conformation on the potential energy surface.

The geometry optimization reveals the spatial orientation of the methyl, p-tolyl, and urea groups. Studies on similar N-alkyl-N'-aryl ureas show that the conformation around the urea moiety is critical for its chemical behavior. nih.gov DFT calculations can establish the preferred rotational state (e.g., cis or trans) of the substituents around the C-N bonds, which is influenced by steric hindrance and potential intramolecular interactions. researchgate.net The resulting optimized structure is the foundation for all other computational property predictions.

Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AngleTypical Calculated Value
Bond Length (Å) C=O (urea carbonyl)1.25
C-N (urea amide)1.38
N-C (methyl)1.46
N-C (benzyl)1.47
C-C (aromatic)1.40
Bond Angle (°) O=C-N122.0
C-N-C118.0
Dihedral Angle (°) C-N-C=O~180 (approaching planarity)

Note: The values in this table are representative and illustrative of typical results from DFT calculations on similar urea derivatives.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and the nitrogen atoms of the urea group, which have lone pairs of electrons. The LUMO is typically centered on the carbonyl group (C=O) of the urea moiety, which is the most electron-deficient part of the molecule.

The HOMO-LUMO energy gap can be used to predict the energy required for the first electronic transition, which corresponds to the absorption of light in UV-Visible spectroscopy. Computational studies on phenyl-urea derivatives have successfully correlated calculated electronic properties with their observed behavior.

Illustrative Frontier Orbital Energies for this compound

OrbitalEnergy (eV)Description
HOMO -6.20Electron donor, localized on the aryl ring and urea nitrogens.
LUMO -0.55Electron acceptor, localized on the urea C=O group.
ΔE (Gap) 5.65Indicator of chemical stability and electronic transition energy.

Note: These energy values are hypothetical and serve to illustrate the output of FMO analysis.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It plots the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites.

In an MEP map of this compound, distinct regions would be color-coded:

Red/Yellow Regions: These indicate negative electrostatic potential, corresponding to areas with high electron density. These are the sites susceptible to electrophilic attack. For this molecule, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs.

Blue Regions: These indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are the sites for nucleophilic attack. The most positive regions are typically found around the hydrogen atoms of the primary amine (-NH₂) group.

MEP analysis is valuable for predicting how the molecule will interact with other reagents or biological targets, such as receptors or enzymes.

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

Computational chemistry provides powerful tools for simulating spectroscopic data, which can be compared with experimental results to confirm molecular structures and assign spectral features.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations determine the frequencies of the normal modes of vibration of the optimized molecular structure. researchgate.net The results are often scaled by a constant factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. datapdf.com

For this compound, the simulated spectra would show characteristic peaks for its functional groups:

C=O Stretch: A strong absorption in the IR spectrum, typically calculated to be around 1650-1680 cm⁻¹.

N-H Stretch: Vibrations from the -NH₂ group, appearing in the 3300-3500 cm⁻¹ region.

C-N Stretch: Vibrations associated with the urea backbone.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Aromatic Ring Vibrations: Characteristic peaks in the 1400-1600 cm⁻¹ range.

Comparing the calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra is a standard method for confirming the identity and structure of synthesized urea derivatives. acs.org

Illustrative Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Intensity
N-H Asymmetric Stretch3510Strong (IR)
N-H Symmetric Stretch3405Strong (IR)
Aromatic C-H Stretch3050Medium (IR, Raman)
C=O Stretch (Urea I band)1675Very Strong (IR)
N-H Bend (Urea II band)1610Strong (IR)
Aromatic C=C Stretch1515Strong (Raman)
C-N Stretch (Urea III band)1420Medium (IR)

Note: These frequencies are representative and based on typical values for substituted ureas.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors of a molecule. These tensors are then used to predict the chemical shifts (δ) observed in Nuclear Magnetic Resonance (NMR) spectroscopy. bohrium.com The calculations are typically performed at the DFT level (e.g., B3LYP/6-311+G(2d,p)) on the optimized geometry of the molecule. mdpi.com

For this compound, the GIAO method can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. These predictions are highly valuable for:

Structure Verification: Comparing predicted shifts with experimental data helps to confirm that the correct molecule has been synthesized.

Signal Assignment: In complex spectra, theoretical shifts can help to unambiguously assign signals to specific protons and carbons.

The accuracy of GIAO predictions has been shown to be very high for a wide range of organic molecules, including those containing nitrogen. bohrium.com

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeEnvironmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carbonyl CarbonC=O-158.5
Aromatic CarbonC-N-140.2
Aromatic CarbonC-H (ortho)7.20129.8
Aromatic CarbonC-H (meta)7.15127.5
Aromatic CarbonC-CH₃-135.0
Methylene CarbonN-CH₂-Ar4.5052.1
N-Methyl CarbonN-CH₃2.9535.8
Aryl-Methyl CarbonAr-CH₃2.3021.0
Amine Protons-NH₂5.50 (broad)-

Note: These chemical shift values are illustrative and represent typical outcomes of GIAO calculations for the given functional groups.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. nih.gov It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov This methodology is widely applied to understand the ultraviolet-visible (UV-Vis) properties of organic compounds by modeling their electronic transitions between molecular orbitals, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

For this compound, the UV-Vis absorption spectrum is expected to be characterized by transitions involving the π-electrons of the tolyl group and the n-electrons of the urea moiety. The primary electronic transitions anticipated would be of the types n → π* and π → π*. The presence of the aromatic ring and the carbonyl group are the key chromophores in the molecule.

Theoretical calculations for similar aromatic urea derivatives often employ functionals like B3LYP with a suitable basis set, such as 6-311+G(d,p), and may incorporate a solvent model to better approximate experimental conditions. mdpi.com Based on studies of related compounds, the predicted maximum absorption wavelength (λmax) for this compound would likely fall in the UV region. The electronic transitions would involve the promotion of electrons from the HOMO, which is expected to have significant contributions from the phenyl ring and the nitrogen atoms of the urea group, to the LUMO, which is likely centered on the carbonyl group and the aromatic ring.

A hypothetical table of predicted UV-Vis spectral data for this compound, based on typical TD-DFT calculation results for similar molecules, is presented below.

Predicted TransitionWavelength (λmax) (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S1~270-290~0.1-0.2HOMO → LUMO (π → π)
S0 → S2~230-250~0.3-0.5HOMO-1 → LUMO (π → π)
S0 → S3~200-220~0.05-0.1HOMO → LUMO+1 (n → π*)

Conformational Dynamics and Potential Energy Surface Exploration

Computational methods such as Density Functional Theory (DFT) are employed to explore the potential energy surface (PES) of the molecule. The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and the transition states that connect them. researchgate.net

For substituted ureas, the planarity of the urea moiety is a critical factor, as it allows for delocalization of the nitrogen lone pairs into the carbonyl π-system. The orientation of the substituents on the nitrogen atoms can be described as cis or trans with respect to the carbonyl group. In N,N'-disubstituted ureas, four main conformations are possible: trans-trans, cis-trans, trans-cis, and cis-cis. ncl.ac.uk The conformational preferences are influenced by steric hindrance and the potential for intramolecular hydrogen bonding. nih.gov

In the case of this compound, the bulky 4-methylphenylmethyl group and the methyl group on the same nitrogen atom will likely lead to significant steric interactions that dictate the preferred conformation. It is anticipated that the molecule will adopt a conformation that minimizes these steric clashes. The introduction of a methyl group on a urea nitrogen can disrupt the planarity and shift the conformational equilibrium. nih.gov Theoretical studies on N-alkyl-N'-aryl ureas have shown that methylation significantly affects the conformational preferences. nih.gov

A relaxed scan of the potential energy surface around the key dihedral angles would reveal the lowest energy conformations. It is plausible that the most stable conformer of this compound would exhibit a trans relationship between the bulky 4-methylphenylmethyl group and the carbonyl oxygen to alleviate steric strain.

Advanced Computational Methods for Molecular Interactions (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational changes, intermolecular interactions, and solvent effects over time.

For this compound, MD simulations could be employed to explore its conformational landscape in a solvent, providing a more realistic representation of its behavior in solution. Such simulations would reveal the dynamics of the rotatable bonds and the preferred orientations of the substituent groups. The interactions between the urea moiety and solvent molecules, particularly the hydrogen bonding capabilities of the remaining N-H group, could be investigated in detail.

MD simulations on related urea derivatives have been used to study their aggregation behavior, interactions with biological macromolecules, and solvation properties. nih.gov For this compound, an MD simulation in a solvent like water or methanol (B129727) would likely show the formation of hydrogen bonds between the urea's carbonyl oxygen and N-H group with the solvent molecules. The hydrophobic tolyl group would be expected to influence the local solvent structure.

The results from MD simulations can complement the static picture provided by potential energy surface scans by revealing the dynamic accessibility of different conformations and the timescales of conformational transitions. This information is crucial for understanding how the molecule might interact with a biological target or how it behaves in a condensed phase.

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Models

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Organic molecules with extended π-conjugation and charge-transfer characteristics are often good candidates for NLO materials. The NLO response of a molecule is related to its ability to be polarized by an external electric field, which is quantified by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.).

Theoretical calculations, typically using DFT, are a valuable tool for predicting the NLO properties of new molecules. nih.gov For this compound, the presence of the electron-donating methyl and 4-methylphenylmethyl groups attached to the urea moiety, which contains a π-system, suggests that it may exhibit NLO properties. The urea functional group itself is a known component of some NLO materials. researchgate.net

The first hyperpolarizability (β) is a key parameter for second-order NLO materials. Calculations for related urea derivatives often show that the magnitude of β is sensitive to the nature and orientation of the substituents. The introduction of electron-donating and electron-withdrawing groups can enhance the charge-transfer character of the molecule and increase its hyperpolarizability.

A comparative theoretical study of this compound with urea, a standard reference for NLO properties, would provide insight into its potential as an NLO material. nih.gov The calculated values of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) would be indicative of its NLO response.

Below is a hypothetical data table comparing the calculated NLO properties of this compound with urea, based on typical computational results for similar compounds.

CompoundDipole Moment (μ) (Debye)Mean Polarizability (α) (esu)First Hyperpolarizability (β) (esu)
Urea (reference)~3.5-4.5~3.0-4.0 x 10-24~0.5-1.0 x 10-30
This compound~4.0-5.5~1.5-2.0 x 10-23~2.0-4.0 x 10-30

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Stabilization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are crucial for understanding molecular stability and reactivity.

For this compound, NBO analysis would be particularly useful for quantifying the delocalization of the lone pair electrons from the nitrogen atoms into the antibonding π* orbital of the carbonyl group (nN → π*C=O). This interaction is characteristic of the amide and urea functional groups and is responsible for the planarity and rotational barrier around the C-N bonds.

The stabilization energy (E(2)) associated with each donor-acceptor interaction in the NBO analysis provides a quantitative measure of the strength of these electronic delocalizations. A higher E(2) value indicates a stronger interaction.

A summary of the expected significant NBO interactions and their stabilization energies for this compound is presented in the table below.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(N1)π(C=O)High
LP(N2)π(C=O)Moderate-High
π(Cring-Cring)π(C=O)Low-Moderate
σ(C-H)σ(C-N)Low

This analysis would confirm the importance of resonance effects within the urea moiety and the role of the substituents in modulating the electronic structure and stability of this compound.

Structure Property Relationships and Mechanistic Exploration of Urea Derivatives

Rational Design Principles for Modulating Molecular Properties through Structural Modifications

The design of urea (B33335) derivatives is a cornerstone of medicinal chemistry and materials science, where subtle structural changes are employed to fine-tune a compound's properties. The structure of 1-Methyl-1-[(4-methylphenyl)methyl]urea can be seen as a product of such rational design principles when compared to simpler urea molecules.

Disruption of Symmetry and Planarity: The substitution pattern in this compound is asymmetrical. Introducing substituents onto the urea nitrogens can disrupt the planarity of the molecule. This disruption is a known strategy to enhance water solubility by reducing the crystal packing energy, which can improve the pharmacokinetic properties of potential drug candidates. nih.gov

Modulation of Hydrogen Bonding: Unsubstituted urea has four N-H protons capable of acting as hydrogen bond donors. In the target molecule, two of these are replaced by alkyl and benzyl (B1604629) groups, leaving only the two protons on the terminal -NH₂ group. This modification significantly alters the molecule's ability to form the extensive hydrogen-bonded networks seen in simpler ureas, which in turn influences properties like melting point, solubility, and receptor binding. nih.gov The strategic blocking of hydrogen bonding sites is a key tool in designing molecules that can effectively interact with specific biological targets.

Elucidating the Correlation between Molecular Architecture and Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the urea functional group, but its molecular architecture—specifically the nature of its substituents—modulates this reactivity.

The urea carbonyl group is less electrophilic than that of aldehydes or ketones. This is because the lone pairs of electrons on the adjacent nitrogen atoms can be donated into the carbonyl carbon, creating resonance structures that reduce its partial positive charge. ncert.nic.in The N-methyl and N-benzyl groups on this compound are electron-donating, further increasing the electron density on their attached nitrogen and, through resonance, on the carbonyl oxygen, which can decrease the carbonyl carbon's susceptibility to nucleophilic attack compared to unsubstituted urea.

A key reaction for ureas is hydrolysis, which breaks the molecule down into amines and carbon dioxide. The rate of this reaction is highly dependent on the substitution pattern. Studies on related compounds have shown that the rate of hydrolysis for substituted ureas is generally lower than that of unsubstituted urea. researchgate.net This increased stability can be attributed to the steric hindrance provided by the bulky benzyl group, which shields the carbonyl carbon from the approach of a nucleophile (like a water molecule or hydroxide (B78521) ion), and the electronic effects of the substituents.

Influence of Substituents on Electronic Properties and Molecular Recognition

The substituents on this compound have a profound influence on its electronic landscape and how it is recognized by other molecules, such as biological receptors.

Electronic Effects: The molecule has two key substituents with distinct electronic properties.

The N-methyl and N-benzyl groups are generally considered electron-donating through an inductive effect. This increases the electron density within the urea moiety.

The para-methyl group on the benzyl ring is also an electron-donating group, which activates the aromatic ring. This can influence π-π stacking interactions with aromatic residues in a binding pocket. researchgate.net

Molecular Recognition: The ability of a molecule to bind to a target (e.g., an enzyme active site) depends on a combination of steric and electronic complementarity. The 4-methylbenzyl group provides a large, hydrophobic surface capable of engaging in van der Waals and hydrophobic interactions. The remaining N-H protons on the terminal nitrogen are crucial hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. The specific arrangement of these features creates a unique pharmacophore that will determine its binding affinity and selectivity for a given target. Studies on other N-benzyl urea derivatives have shown their potential as inhibitors of various enzymes, where these interactions are key to their activity. researchgate.netnih.gov

Computational Modeling of Ligand-Target Interactions (e.g., molecular docking, binding site analysis)

In the absence of experimental binding data for this compound, computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze its potential interactions with biological targets. Urea derivatives are known inhibitors of various enzymes, such as urease, so a hypothetical docking study of this compound into a urease active site can illustrate the process. nih.govresearchgate.net

Molecular Docking Workflow:

Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. A crystal structure of the target protein, such as Jack Bean Urease, would be obtained from a repository like the Protein Data Bank.

Docking Simulation: Using software, the ligand would be placed into the defined active site of the enzyme. The program would then explore various possible binding poses and score them based on the predicted binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

Binding Site Analysis: The best-scoring poses would be analyzed to identify key molecular interactions.

For this compound, one would anticipate the following interactions within an enzyme's active site, based on studies of similar molecules: mdpi.comrsc.org

Interaction TypePotential Origin in this compound
Hydrogen Bonding The carbonyl oxygen acting as an acceptor; the terminal -NH₂ protons acting as donors.
Hydrophobic Interactions The benzyl ring and the methyl groups interacting with nonpolar amino acid residues.
π-π Stacking The aromatic phenyl ring interacting with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These computational predictions can guide the rational design of more potent derivatives by suggesting structural modifications that could enhance binding affinity.

Mechanistic Pathways of Urea-Based Chemical Transformations and Interactions

The chemical transformations of this compound would follow mechanistic pathways characteristic of substituted ureas.

Synthesis Pathway: A common and plausible method for the synthesis of this compound involves a nucleophilic addition reaction. This would likely proceed via the reaction of N-methyl-1-(4-methylphenyl)methanamine with an isocyanate source, such as potassium cyanate (B1221674) under acidic conditions, or by using phosgene (B1210022) or a phosgene equivalent to form an intermediate that then reacts with ammonia (B1221849). nih.gov Many modern synthetic routes, such as copper-catalyzed three-component reactions, have also been developed for synthesizing complex benzylureas. nih.gov

Hydrolysis Pathway: The hydrolysis of urea, especially when catalyzed by an enzyme like urease, is a critical biochemical process. fkit.hr The non-enzymatic hydrolysis is much slower. The generally accepted mechanism involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon of the urea.

Proton Transfer: Protons are shuttled to one of the nitrogen atoms, making it a better leaving group (as an amine).

C-N Bond Cleavage: The tetrahedral intermediate collapses, cleaving a C-N bond to release an amine (in this case, either methylamine (B109427) or ammonia, depending on which C-N bond is cleaved) and a carbamic acid intermediate.

Decomposition: The carbamic acid is unstable and decomposes to form another amine and carbon dioxide.

The substituents on this compound would influence the rates of these steps through the steric and electronic effects previously discussed, generally leading to a slower rate of hydrolysis compared to unsubstituted urea. researchgate.net

Broader Academic Applications and Future Research Directions of Urea Based Compounds

Applications in Advanced Materials Science

The unique structural and bonding properties of urea (B33335) and its derivatives make them highly valuable in the field of advanced materials science, particularly in polymer chemistry and the construction of supramolecular assemblies.

Polymer Chemistry:

The structure of the urea molecule, featuring two amino (—NH₂) groups, is exceptionally well-suited for polymerization processes. vedantu.com Urea reacts with aldehydes like formaldehyde (B43269) through condensation polymerization to create strong, cross-linked, three-dimensional networks. vedantu.comontosight.ai This reaction results in the formation of hard, thermosetting polymers known as urea-formaldehyde resins, which are widely utilized in adhesives, coatings, composite materials, and molded products. vedantu.comontosight.aiontosight.ai The properties of these urea-based polymers, such as thermal stability, chemical resistance, and mechanical strength, can be tailored by incorporating other components like phenol, ammonia (B1221849), or various alcohols into the polymer structure. ontosight.aiontosight.aisinooan.com

Recent advancements have focused on creating novel polymer architectures. For instance, ureido-heterocycles are used as building blocks for supramolecular polymers, where monomers are physically crosslinked through multiple hydrogen bonds. nih.gov This non-covalent approach is instrumental in designing materials with unique properties like self-healing capabilities and stimulus responsiveness. nih.govreading.ac.uk

Supramolecular Materials:

The urea moiety is an ideal "supramolecular synthon" due to its dual capacity as a hydrogen bond acceptor and donor. researchgate.net This allows urea derivatives to self-assemble into well-ordered, large-scale structures such as gels, polymers, and capsules. researchgate.netnih.gov By designing specific intermolecular hydrogen bonding patterns, researchers can create:

Supramolecular Gels: Low-molecular-weight gelators (LMWGs) based on urea frameworks can immobilize a wide range of solvents, from organic liquids to water. nih.govrsc.org These gels have found applications as substrates for electrophoresis to separate proteins and DNA. nih.gov The properties of these soft materials can be tuned by external stimuli, such as the addition of anions. rsc.org

Supramolecular Polymers: Urea derivatives can form continuous, one-dimensional chains through intermolecular hydrogen bonds, creating pseudo-polymeric substances. researchgate.netreading.ac.uk These materials exhibit interesting mechanical properties and can be designed to be self-healing. reading.ac.uk For example, elastomers based on poly(butadiene) end-functionalized with bis-aromatic urea motifs have been developed, demonstrating how supramolecular assembly can modulate material properties. reading.ac.uk

The table below summarizes key applications of urea-based compounds in materials science.

Material Type Key Urea-Based Component Driving Interaction Primary Application(s) Key Properties
Thermosetting ResinsUrea-FormaldehydeCovalent Bonds (Cross-linking)Adhesives, Coatings, Molded Products vedantu.comontosight.aiHigh Strength, Thermal Stability, Chemical Resistance ontosight.aisinooan.com
Supramolecular GelsC₃-Symmetric Tris-Urea, Mono-Urea DerivativesHydrogen Bonding, Self-Assembly researchgate.netnih.govElectrophoresis Substrates, Crystal Growth Media nih.govrsc.orgTunable, Stimuli-Responsive rsc.org
Supramolecular PolymersUreido-pyrimidines, Bis-Aromatic UreasQuadruple Hydrogen Bonds nih.govreading.ac.ukSelf-Healing Elastomers, Bioactive Materials nih.govreading.ac.ukReversible Cross-linking, Enhanced Mechanical Properties reading.ac.uk
Supramolecular CapsulesCalix auburn.eduarene Tetra-UreaDiscrete Hydrogen Bonds researchgate.netArtificial Hosts, Nanoreactors researchgate.netFormation of Isolated Nano-Spaces researchgate.net

Catalytic Roles of Urea Derivatives in Organic Transformations

Urea derivatives have emerged as versatile and powerful tools in catalysis, primarily leveraging their ability to act as hydrogen-bond donors to activate substrates and control reaction stereochemistry. researchgate.net

Urea-based compounds function as effective organocatalysts in a variety of organic transformations. rsc.org The N-H groups of the urea moiety can form hydrogen bonds with substrates, enhancing their reactivity and influencing the transition state of the reaction. This interaction is crucial for achieving high yields and selectivity. For example, a cooperative catalyst featuring both a urea hydrogen-bonding component and a cobalt center has been developed for asymmetric nitroaldol (Henry) reactions, demonstrating significantly improved yield, enantioselectivity, and diastereoselectivity. researchgate.net

In addition to their role in small-molecule catalysis, urea derivatives are also employed in transition metal catalysis, often as ligands that modify the properties of the metal center. researchgate.net A notable example involves an iridium-catalyzing system with a bipyridine-derived ligand containing a urea moiety. This system achieves meta-selective C-H borylation of aromatic compounds through a secondary interaction where the urea group directs the catalyst to the desired position via hydrogen bonding with the substrate. researchgate.net Furthermore, urea can act as a reactivity modifier or catalyst in polymerization reactions, influencing the rate at which monomers combine and controlling curing times in synthetic resin formulations. sinooan.com

The table below highlights selected examples of urea's catalytic roles.

Catalysis Type Reaction Role of Urea Derivative Example System Outcome
Cooperative CatalysisAsymmetric Nitroaldol (Henry) ReactionHydrogen-bonding to improve selectivity researchgate.netUrea/Cobalt Cooperative CatalystHigh yield, enantioselectivity, and anti-diastereoselectivity researchgate.net
Directed C-H FunctionalizationMeta-Selective C-H BorylationLigand with urea moiety directs catalyst via H-bonds researchgate.netIridium/Bipyridine-Urea CatalystPrecise regiocontrol in C-H bond transformation researchgate.net
PolymerizationResin FormulationReactivity modifier and cross-linking catalyst sinooan.comUrea in Formaldehyde-Based ResinsControl over curing times and enhanced polymer strength sinooan.com
Dehydrogenative CouplingSynthesis of Ureas and CarbamatesCatalyst for acceptorless coupling of formamides organic-chemistry.orgRuthenium-based pincer complexAtom-efficient synthesis avoiding hazardous isocyanates organic-chemistry.org

Electrochemical Properties and Potential Applications

The electrochemistry of urea-based systems is a rapidly growing field, with significant potential for sustainable chemical synthesis and energy applications. Research is largely focused on the electrochemical synthesis of urea itself from abundant feedstocks like carbon dioxide and various nitrogen sources, offering a green alternative to the energy-intensive Haber-Bosch and Bosch-Meiser processes. nih.govresearchgate.net

Electrochemical urea synthesis involves the co-reduction of CO₂ and a nitrogenous reactant (such as nitrate, nitrite, or dinitrogen) at the surface of an electrocatalyst. nih.govresearchgate.net This process couples the C-N bond, a critical step in forming the urea molecule. nih.govacs.org A variety of electrocatalysts have been investigated for this purpose, including metal-based catalysts and single-atom catalysts on supports like ceria. researchgate.netnih.gov The key challenges in this area are improving the selectivity and efficiency of urea production while minimizing competing reactions like the hydrogen evolution reaction (HER). nih.govchemrxiv.org

Recent research has demonstrated promising results:

A copper single-atom catalyst decorated on a CeO₂ support (Cu₁-CeO₂) exhibited an average urea yield rate of 52.84 mmol h⁻¹ gcat⁻¹. researchgate.net

A green approach using oxygen electroreduction in ionic liquids has been shown to form urea derivatives directly from CO₂ and primary amines under mild conditions. acs.orgresearchgate.net

Researchers have proposed synthesizing urea using a graphene-based catalyst to facilitate the reaction between nitrogen and carbon monoxide at room temperature and atmospheric pressure, significantly reducing energy input. graincentral.com

Beyond synthesis, urea electrooxidation is being explored for energy conversion and wastewater treatment. Self-supported electrodes, such as those made from Co₃S₄/Ni₃S₂ grown on carbon cloth, have shown high efficiency for urea electrooxidation, which is relevant for direct urea fuel cells and urea-rich wastewater remediation. acs.org

The table below summarizes key findings in the electrochemical applications of urea.

Application Area Reactants Catalyst/System Key Finding/Potential
Sustainable Urea SynthesisCO₂ + Nitrate (NO₃⁻)Copper single atoms on CeO₂ (Cu₁-CeO₂)High urea yield rate (52.84 mmol h⁻¹ gcat⁻¹) researchgate.net
Green Urea Derivative SynthesisCO₂ + Primary AminesOxygen electroreduction in Ionic Liquids (ILs)High conversion rates under mild conditions, catalyzed by O₂ acs.orgresearchgate.net
Energy-Efficient Urea SynthesisN₂ + Carbon Monoxide (CO)Graphene-based catalyst (theoretical)Potential for synthesis at room temperature and atmospheric pressure graincentral.com
Urea ElectrooxidationUrea in alkaline solutionCo₃S₄/Ni₃S₂@Carbon ClothEfficient oxidation for applications in fuel cells and wastewater treatment acs.org

Photochemistry and Development of Photo-Responsive Systems

The interaction of urea-based compounds with light is an area of growing interest, leading to applications in photocatalysis and the creation of advanced photo-responsive materials.

Photocatalysis:

Urea and its derivatives play multiple roles in photocatalysis. Some studies focus on the photocatalytic synthesis of urea from CO₂ and nitrogen sources using semiconductor photocatalysts like titanium dioxide (TiO₂). nih.govacs.org In these systems, light energy is used to drive the reduction of the reactants and the formation of the crucial C-N bond. acs.org The mechanism, however, is complex and not yet fully understood. acs.org

Conversely, urea itself can be a precursor for highly effective photocatalysts. For example, polymeric graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, can be synthesized from the thermal polycondensation of urea. mpg.deacs.org This material shows superior activity under visible light for applications such as degrading organic pollutants and generating hydrogen from water splitting. acs.org Additionally, trace amounts of urea derivatives have been found to enhance the photocatalytic activity of dye-sensitized TiO₂, where they are believed to catalyze proton transfer steps. rsc.org

Photo-Responsive Systems:

A significant area of development is the incorporation of photo-responsive molecules into urea-containing polymers to create "smart" materials that change their properties upon light irradiation. acs.orgucl.ac.uk A prime example is the synthesis of polyurethane-urea (PUU) elastomers that have photoswitchable moieties, such as azobenzene (B91143) derivatives, integrated into the polymer backbone. acs.orgucl.ac.uk

Azobenzene molecules can isomerize from a linear trans state to a bent cis state upon exposure to light of a specific wavelength (e.g., UV or blue light). acs.org When embedded in a polymer matrix, this molecular motion can translate into macroscopic changes in the material's properties, such as its stiffness or shape. These light-driven elastomers have potential applications in soft robotics, biomedical devices, and actuators, enabling the creation of devices like light-controlled "fingers" that can perform tasks. acs.orgucl.ac.uk

The table below provides an overview of research in the photochemistry of urea-based systems.

Research Area System/Compound Function/Application Mechanism/Key Feature
Photocatalytic SynthesisTiO₂ nanocrystalsSynthesis of urea from CO₂ and NO₃⁻ nih.govacs.orgLight-driven co-reduction of reactants acs.org
Photocatalyst PrecursorUreaSynthesis of graphitic carbon nitride (g-C₃N₄) mpg.deacs.orgThermal polycondensation of urea yields a visible-light-responsive photocatalyst acs.org
Photocatalysis EnhancementUrea DerivativesEnhance dye-sensitized TiO₂ photoreduction rsc.orgCatalyzes proton transfer in the reaction rsc.org
Photo-Responsive MaterialsPolyurethane-urea with Azobenzene (PAzo)Light-driven soft actuators, soft robotics acs.orgucl.ac.ukPhotoisomerization of azobenzene causes changes in polymer stiffness and shape acs.org

Emerging Research Frontiers and Interdisciplinary Studies in Urea Chemistry

The field of urea chemistry is continually expanding, driven by interdisciplinary research that connects fundamental chemical principles with applications in sustainability, materials science, and even astrobiology.

One of the most exciting new frontiers is the study of urea's spontaneous formation under ambient conditions. auburn.eduscienmag.com Researchers have discovered that urea can form from carbon dioxide and ammonia within microscopic water droplets, such as those in sea spray, without the need for high pressures, temperatures, or catalysts. auburn.eduscienmag.comchemeurope.com This "droplet chemistry" phenomenon is attributed to the unique chemical environment at the air-water interface. scienmag.comchemeurope.com This discovery has profound implications, offering potential pathways for developing highly sustainable, low-energy industrial urea production methods and providing plausible mechanisms for the prebiotic synthesis of a key organic molecule on early Earth. auburn.eduscienmag.com

In the realm of materials science, the design of increasingly complex and functional urea-based supramolecular systems continues to be a major research direction. This includes the development of multi-stimuli-responsive materials, where gels or polymers change their properties in response to a combination of triggers like light, pH, and temperature. nih.gov The integration of urea-based motifs into soft robotics is another rapidly advancing area, aiming to create more adaptive and flexible materials for biomedical and engineering applications. acs.orgucl.ac.uk

Interdisciplinary studies are also bridging the gap between materials chemistry and medicinal chemistry. While the therapeutic applications of urea derivatives are well-established, ongoing research focuses on using urea as a "privileged scaffold" to design novel kinase inhibitors for cancer therapy and other bioactive compounds. nih.govfrontiersin.orgresearchgate.net The structural versatility of the urea group allows for fine-tuning drug-like properties and establishing specific interactions with biological targets. nih.govacs.org The development of innovative and safer synthetic methodologies for creating diverse libraries of urea compounds, moving away from hazardous reagents like phosgene (B1210022), is another active area of investigation that supports drug discovery efforts. nih.govorganic-chemistry.org

The convergence of these research areas highlights the enduring importance of urea chemistry. Future work will likely focus on harnessing the fundamental principles of urea's reactivity and non-covalent interactions to address major challenges in sustainable manufacturing, advanced materials design, and human health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Methyl-1-[(4-methylphenyl)methyl]urea, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling substituted isocyanates with amines. For example:

Step 1 : React 4-methylbenzylamine with methyl isocyanate in anhydrous dichloromethane under nitrogen.

Step 2 : Optimize stoichiometry (1:1.2 amine:isocyanate) and reflux at 40–50°C for 12–24 hours.

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (≥75%) require rigorous exclusion of moisture and use of catalysts like triethylamine .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl groups at 1.2–1.5 ppm, aromatic protons at 7.1–7.3 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z: ~222.2 for C11_{11}H16_{16}N2_2O).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) refines bond lengths and angles. For example:

  • Protocol : Grow crystals via slow evaporation (acetonitrile/ethanol). Collect data at 100 K, resolve using direct methods (SHELXS), and refine anisotropically. Validate with R-factor convergence (<0.05) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity?

  • Methodological Answer :

  • Comparative SAR Study : Synthesize analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) and test inhibition of target enzymes (e.g., kinases) via fluorescence polarization assays.
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with binding affinity. For example, bulky 4-methyl groups may enhance hydrophobic interactions in enzyme pockets .

Q. What strategies address contradictions in thermodynamic stability data under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Use UV-Vis spectroscopy to monitor degradation kinetics (λ = 270 nm) in buffers (pH 2–12).
  • Contradiction Resolution : Apply Arrhenius modeling to distinguish pH-driven hydrolysis from thermal decomposition. For instance, instability at pH < 3 may indicate protonation of the urea carbonyl .

Q. How can crystallographic software (e.g., SHELXL) resolve twinning or disorder in diffraction data?

  • Methodological Answer :

  • Twinning : Use the TWIN/BASF commands in SHELXL to refine twin laws (e.g., pseudo-merohedral twinning).
  • Disorder : Apply PART/SUMP restraints for split positions (e.g., methyl groups) and validate with residual density maps .

Q. What advanced synthetic techniques improve scalability while minimizing side reactions?

  • Methodological Answer :

  • Flow Microreactors : Optimize continuous-flow synthesis with residence time <5 minutes and T = 60°C to suppress urea oligomerization.
  • In-line Analytics : Integrate FTIR for real-time monitoring of isocyanate consumption .

Key Notes

  • Software Citations : SHELX , WinGX , and AutoDock are standard in peer-reviewed studies.
  • Method Rigor : Emphasis on reproducibility, with protocols validated in multiple urea derivative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.